molecular formula C11H9FN2O B8558737 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde

Cat. No.: B8558737
M. Wt: 204.20 g/mol
InChI Key: NRZHZSKJKXOVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorophenyl group and a carbaldehyde group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-methanol.

    Substitution: 5-(4-Nitro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde.

Scientific Research Applications

5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
  • 5-(4-Bromo-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde
  • 5-(4-Methyl-phenyl)-1-methyl-1H-pyrazole-3-carbaldehyde

Uniqueness

The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This uniqueness is particularly valuable in medicinal chemistry, where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-methylpyrazole-3-carbaldehyde

InChI

InChI=1S/C11H9FN2O/c1-14-11(6-10(7-15)13-14)8-2-4-9(12)5-3-8/h2-7H,1H3

InChI Key

NRZHZSKJKXOVKK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The compound from Step 1 (9 g) was treated with trifluoroacetic acid (30 mL) and water (30 mL). The trifluoacetic acid was removed in vacuo and the reaction mixture partitioned between ethyl acetate and saturated sodium bicarbonate. The organic layer was washed with saturated sodium bicarbonate (×2), brine and dried over MgSO4. The solvent was removed in vacuo to give a yellow oil which was crystallised from ethyl acetate/hexanes to give the title compound. 4.6 g 1H NMR (360, CDCl3) δ 9.97 (s, 1H), 7.38 (m, 2H), 7.20 (m, 2H), 6.80 (s, 1H), 3.95 (s, 3H).
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Synthesis routes and methods II

Procedure details

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COC(OC)c1cc(-c2ccc(F)cc2)n(C)n1
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